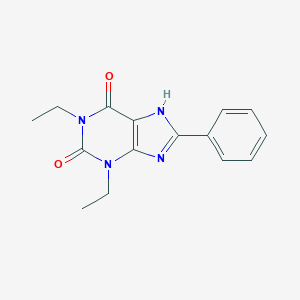

1,3-Diethyl-8-phenylxanthine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-diethyl-8-phenyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-18-13-11(14(20)19(4-2)15(18)21)16-12(17-13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWNSHUTPWCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877797 | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75922-48-4 | |

| Record name | 1,3-Diethyl-8-phenylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075922484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIETHYL-8-PHENYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KCV39GKGL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Characterization of 1,3 Diethyl 8 Phenylxanthine

Adenosine (B11128) Receptor Antagonism Profile

DPX functions as an antagonist at multiple subtypes of adenosine receptors, which are G protein-coupled receptors integral to various physiological processes. Its affinity and selectivity across these subtypes have been a subject of scientific investigation.

1,3-Diethyl-8-phenylxanthine demonstrates potent antagonist activity at the A1 adenosine receptor. Studies have established its high affinity for this receptor subtype. In binding assays using bovine brain membranes, DPX displayed a high affinity, with a reported inhibitory constant (Ki) of 100 nM for the inhibition of [³H]N⁶-cyclohexyladenosine binding. researchgate.net Other reported IC50 values, which measure the concentration required to inhibit 50% of a biological response, are in a similar range, with a value of 135 nM being cited. d-nb.infocapes.gov.br Early research utilized radiolabeled [³H]this compound as a tool to characterize A1 receptors, underscoring its significant interaction with this target. google.com

The compound also acts as an antagonist at A2A adenosine receptors. Research has shown it to be a potent A2 antagonist, with one study identifying it as the most potent among a series of tested xanthines at A2 receptors in human platelets, with a Ki value of 0.2 µmol/L (200 nM). nih.govd-nb.infowgtn.ac.nz In functional assays measuring the antagonism of agonist-induced cyclic AMP formation in guinea pig lung tissue, DPX showed a Ki of 0.14 µmol/L (140 nM). idrblab.net However, its affinity for the A2A receptor is considerably lower than for the A1 receptor, with one report citing an IC50 value of 5300 nM. d-nb.infocapes.gov.br This indicates a clear selectivity for the A1 subtype over the A2A subtype.

This compound binds to A2B adenosine receptors, and has been used as a non-selective radioligand for their characterization. nih.gov In binding assays performed on membranes from HEK-293 cells stably expressing the human A2B receptor, DPX exhibited a Ki value of 62.0 ± 11.4 nM. nih.gov In certain experimental models, such as cardiac cells where the A1 receptor pathway is inactivated, DPX can function as a relatively selective A2B antagonist. ahajournals.org It has been reported to be approximately 20-fold more selective for the A2B receptor than for the A2A receptor in such systems. ahajournals.org

The affinity of this compound for the A3 adenosine receptor subtype is not extensively characterized in the scientific literature. Generally, 8-phenylxanthines are not considered to be potent ligands at the A3 receptor, which was the last of the four subtypes to be identified and cloned.

Table 1: Affinity of this compound at Adenosine Receptors

| Receptor Subtype | Affinity Value (Ki/IC50) | Tissue/System | Reference |

| A1 | Ki: 100 nM | Bovine Brain Membranes | researchgate.net |

| IC50: 135 nM | Not Specified | d-nb.infocapes.gov.br | |

| A2A | Ki: 200 nM | Human Platelets | nih.govd-nb.infowgtn.ac.nz |

| Ki: 140 nM | Guinea Pig Lung | idrblab.net | |

| IC50: 5300 nM | Not Specified | d-nb.infocapes.gov.br | |

| A2B | Ki: 62.0 nM | Human A2B Receptors in HEK-293 Cells | nih.gov |

| A3 | Not Reported | Not Applicable |

Affinity and Selectivity at A2B Adenosine Receptors

Mechanism of Competitive Antagonism

The mechanism by which this compound blocks adenosine receptors is competitive antagonism. This means it binds to the same recognition site on the receptor as the endogenous agonist, adenosine, without activating the receptor. By occupying the binding site, it prevents adenosine from binding and initiating the receptor's downstream signaling cascade. d-nb.info The monophasic nature of inhibition curves for xanthine (B1682287) antagonists in radioligand binding studies further supports a direct competition for a single binding site. mdpi.com

Interactions with Other Biological Targets

While the primary pharmacological activity of many xanthines involves adenosine receptor blockade, they can also interact with other targets, notably phosphodiesterases (PDEs). nih.gov For this compound, studies indicate it is a comparatively potent inhibitor of the PDE IV isozyme, with reported IC50 values in the 10 µM range, making it nearly as potent as the selective PDE IV inhibitor, rolipram (B1679513). nih.govahajournals.org This level of activity is significant, although its potency as an adenosine receptor antagonist is up to 10,000-fold higher than its potency as an inhibitor of most PDE isozymes. nih.govahajournals.org It is worth noting that some reports have found only minor PDE inhibition at concentrations up to 100 µM, though studies specifically focused on characterizing xanthine interactions with PDE isozymes support the more potent inhibition of PDE IV. nih.govahajournals.org

Table 2: Interaction of this compound with Other Targets

| Biological Target | Activity | Potency (IC50) | Reference |

| Phosphodiesterase IV (PDE IV) | Inhibition | ~10 µM | nih.govahajournals.org |

Phosphodiesterase Enzyme Inhibition by this compound

This compound has been identified as a comparatively potent inhibitor of phosphodiesterase IV (PDE IV) activity. capes.gov.brnih.gov Research has shown its inhibitory capacity with an IC50 value in the 10 microMolar range, which is nearly as potent as the selective PDE IV inhibitor, rolipram. capes.gov.brnih.gov The IC50 values for the inhibition of various PDE isozymes by 8-phenyl- and 8-cycloalkyl-1,3-dialkylxanthines can be significantly higher than their antagonistic potencies at adenosine receptors, by as much as 10,000-fold. capes.gov.brnih.gov

While some novel xanthines can serve as selective adenosine receptor antagonists without significant interference from PDE inhibition, this compound demonstrates notable activity against PDE IV. capes.gov.brnih.gov In contrast, another xanthine derivative, 8-phenyltheophylline (B1204217), shows virtually no activity as a phosphodiesterase inhibitor. wikipedia.org

Table 1: Inhibitory Activity of Xanthine Derivatives on PDE IV

| Compound | PDE IV IC50 |

|---|---|

| This compound | ~10 µM capes.gov.brnih.gov |

| Rolipram | ~10 µM capes.gov.brnih.gov |

This table presents the half-maximal inhibitory concentration (IC50) of this compound and the reference compound rolipram on phosphodiesterase IV (PDE IV) activity.

Modulation of Adenylate Cyclase Activity

Studies on human kidney papilla homogenates have demonstrated that this compound acts as a competitive antagonist at A2-adenosine receptors, which are coupled to adenylate cyclase. nih.govportlandpress.com In this system, it was found to be approximately 10 times more potent than 8-phenyltheophylline in antagonizing the stimulation of adenylate cyclase by adenosine agonists. nih.govportlandpress.com

Further research in PC12 cells, which exclusively contain stimulatory A2 adenosine receptors linked to adenylate cyclase, has also characterized the antagonistic properties of this compound. capes.gov.brnih.gov The order of potency for various adenosine receptor antagonists in these cells was determined as: 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) > this compound (DPX) > 8-phenyltheophylline > 3-isobutyl-1-methylxanthine (B1674149) (IBMX) > 8-(p-sulfophenyl)theophylline (B1205841) (PST) > 7-(beta-chloroethyl)theophylline > theophylline (B1681296) = enprofylline (B1671344) = caffeine (B1668208). capes.gov.brnih.gov

Conversely, in a study investigating the differentiation of Ob1771 preadipocytes, this compound, acting as an adenosine A1 receptor antagonist, did not induce changes in the differentiation response. physiology.org This lack of effect was similar to that observed with the adenosine receptor agonist 5'-(N-ethylcarboxamido)adenosine. physiology.org

Table 2: Antagonistic Potency at A2 Adenosine Receptors in PC12 Cells

| Compound | Potency Rank |

|---|---|

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) | 1 |

| This compound (DPX) | 2 |

| 8-Phenyltheophylline | 3 |

| 3-Isobutyl-1-methylxanthine (IBMX) | 4 |

| 8-(p-Sulfophenyl)theophylline (PST) | 5 |

| 7-(beta-Chloroethyl)theophylline | 6 |

| Theophylline | 7 |

| Enprofylline | 7 |

| Caffeine | 7 |

This table illustrates the relative antagonistic potency of various compounds at the A2 adenosine receptor in PC12 cells, as determined by their ability to counteract the stimulation of adenylate cyclase. capes.gov.brnih.gov

Structure Activity Relationship Sar Studies of 1,3 Diethyl 8 Phenylxanthine and Analogues

Significance of 1,3-Diethyl Substitution for Receptor Affinity

The presence of alkyl groups at the N1 and N3 positions of the xanthine (B1682287) core is a critical determinant of adenosine (B11128) receptor affinity. The substitution of the methyl groups found in caffeine (B1668208) and theophylline (B1681296) with larger alkyl groups, such as ethyl or propyl, has been shown to enhance potency. researchgate.net Specifically, the 1,3-diethyl substitution in 1,3-diethyl-8-phenylxanthine contributes significantly to its high affinity for adenosine receptors. researchgate.net

Studies comparing various 1,3-dialkylxanthine derivatives have demonstrated that increasing the size of the alkyl groups from methyl to propyl can lead to a greater affinity, particularly for the A1 adenosine receptor subtype. researchgate.net For instance, 1,3-dipropyl-8-phenylxanthine (B136342) exhibits potent antagonist activity at both A1 and A2 adenosine receptors. researchgate.net The replacement of 1,3-dimethyl substitution with a 1,3-diethyl pattern has been specifically noted to increase both A1 and A2A binding affinity. researchgate.net This suggests that the pockets in the adenosine receptors that accommodate these N-alkyl groups are of a sufficient size to favorably interact with these larger substituents, leading to enhanced binding.

Influence of the 8-Phenyl Moiety and its Substitutions on Receptor Binding and Selectivity

The introduction of a phenyl ring at the 8-position of the xanthine structure was a pivotal step in the development of highly potent and selective adenosine receptor antagonists. researchgate.net This substitution dramatically increases potency compared to xanthines lacking this feature. pnas.org The 8-phenyl group itself, and particularly the substituents on this ring, play a crucial role in modulating both the affinity and selectivity of the compound for different adenosine receptor subtypes. researchgate.net

Research has shown that the substitution pattern on the 8-phenyl ring significantly affects the binding affinity and selectivity at adenosine receptors. researchgate.net For example, the A2A receptor subtype appears to tolerate bulkier substituents on the 8-phenyl group more readily than the A1 receptor. researchgate.net This differential tolerance provides a basis for designing subtype-selective antagonists.

Furthermore, the position of substituents on the phenyl ring is critical. Para-substitutions on the 8-phenyl ring can augment the potency of 1,3-dialkyl-8-phenylxanthines. pnas.org For instance, a para-substituted phenoxymethyl (B101242) side chain was found to increase the affinity for the adenosine A2A receptor. researchgate.net The nature of the substituent is also important, with electron-donating groups at the para-position of the 8-phenyl ring enhancing the potency of 1,3-dipropylxanthine (B15781) derivatives. google.com Conversely, introducing a nitro group at the 2-position of the 8-phenyl ring generally leads to lower affinity for adenosine receptors, although it can enhance selectivity for the A2A subtype in some cases. researchgate.net

Development of Functionalized Congeners and Other Structural Modifications for Enhanced Pharmacological Properties

Building upon the foundational SAR of this compound, researchers have developed functionalized congeners and explored diverse structural modifications to further refine the pharmacological profile of this class of compounds. These efforts have been aimed at improving properties such as receptor potency, subtype selectivity, and water solubility.

Evolution from [3H]this compound to Xanthine Amine Congeners (XAC)

A significant advancement in the field was the development of functionalized congeners, which involves attaching a reactive chemical group to the core molecule via a linker. This approach allows for the covalent attachment of various moieties, such as amines and peptides, to modulate the compound's properties. researchgate.netgoogle.com

An early radioligand used for studying adenosine receptors was [3H]this compound. capes.gov.brnih.gov However, it had limitations, including lower receptor affinity and higher nonspecific binding. capes.gov.brnih.gov To address these issues, a "functionalized congener" approach was employed, leading to the development of Xanthine Amine Congeners (XAC). nih.gov

XAC is an amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine. capes.gov.brnih.gov This modification resulted in a radioligand, [3H]XAC, with several advantages over its predecessor, including higher receptor affinity, higher specific activity, lower nonspecific membrane binding, and improved hydrophilicity. capes.gov.brnih.gov The amine congener XAC proved to be a more potent antagonist at A2 adenosine receptors than the parent compound, 1,3-dipropyl-8-phenylxanthine. nih.gov This enhancement in potency underscores the success of the functionalized congener strategy. google.com

Exploration of Diverse Substitution Patterns for Optimized Potency and Selectivity

The exploration of diverse substitution patterns on the xanthine scaffold has been a fruitful area of research for optimizing potency and selectivity. By systematically altering substituents at various positions, researchers have been able to fine-tune the interaction of these molecules with specific adenosine receptor subtypes.

A wide range of structural modifications have been investigated, including variations in the alkyl groups at the N1 and N3 positions and extensive exploration of substituents on the 8-phenyl ring. frontiersin.org The introduction of a methylene (B1212753) spacer between the aromatic unit and the C8 of the xanthine nucleus has also been studied to determine its effect on biological activity. biointerfaceresearch.com

These studies have revealed that even subtle changes to the substitution pattern can have a profound impact on the pharmacological profile. For instance, the strategic placement of different functional groups on the 8-phenyl ring has led to the discovery of antagonists with high affinity and selectivity for specific adenosine receptor subtypes, such as the A2B receptor. uni-bonn.demdpi.com The synthesis of a variety of 8-(p-substituted-phenyl)xanthines has allowed for a detailed examination of how the position and nature of these substituents influence affinity and selectivity. researchgate.net This ongoing exploration of diverse substitution patterns continues to be a key strategy in the design of novel adenosine receptor antagonists with optimized therapeutic potential.

Methodological Approaches in Research on 1,3 Diethyl 8 Phenylxanthine

Radioligand Binding Assays

Radioligand binding assays have been fundamental in determining the affinity and selectivity of 1,3-diethyl-8-phenylxanthine for adenosine (B11128) receptors. These assays involve the use of a radioactively labeled ligand that binds to the receptor of interest, allowing for the quantification of binding and the competitive assessment of unlabeled compounds like DPX.

Utilization of [3H]this compound as a Radioligand in Early Studies

In the initial characterization of adenosine receptors, tritiated this compound ([3H]DPX) was a key tool. [3H]DPX was one of the first antagonist radioligands used to label adenosine receptors, particularly in brain membranes. dntb.gov.uaannualreviews.orgnih.gov Early studies utilized [3H]DPX to investigate the binding properties of adenosine receptors and to explore the structure-activity relationships of various xanthine (B1682287) derivatives. dntb.gov.uawindows.net For instance, research on brain membranes from different species demonstrated the utility of [3H]DPX in identifying species-specific differences in adenosine A1 receptor binding. researchgate.net

However, [3H]DPX presented several limitations. It exhibited relatively low affinity for adenosine receptors in many tissues, coupled with a low specific activity. nih.gov Furthermore, a significant portion of its binding was nonspecific, which could complicate the interpretation of results. pnas.org These shortcomings spurred the development of more advanced radioligands.

Comparative Analysis with Advanced Radioligands for Adenosine Receptors

The limitations of [3H]DPX led to the development of superior radioligands for studying adenosine receptors. A notable example is the xanthine amine congener ([3H]XAC), a derivative of 1,3-dipropyl-8-phenylxanthine (B136342). [3H]XAC offers several advantages over [3H]DPX, including a significantly lower dissociation constant (Kd), indicating higher affinity, and a higher specific activity. nih.govpnas.org This results in a lower proportion of nonspecific binding, providing a cleaner signal in binding assays. pnas.org

Another advanced antagonist radioligand, 8-cyclopentyl-1,3-dipropylxanthine (B13964) ([3H]DPCPX), also demonstrated superior binding properties compared to [3H]DPX for the A1 receptor. d-nb.info The development of these more advanced radioligands, including various agonist radioligands like [3H]CHA, (R)-[3H]PIA, and [3H]2-chloroadenosine, has largely superseded the use of [3H]DPX in contemporary adenosine receptor research. nih.gov

Table 1: Comparison of Radioligand Properties

| Radioligand | Key Advantages | Key Disadvantages | Primary Receptor Target(s) |

|---|---|---|---|

| [3H]this compound ([3H]DPX) | Early antagonist radioligand for adenosine receptors. dntb.gov.uaannualreviews.org | Low affinity, low specific activity, high nonspecific binding. nih.govpnas.org | A1 and potentially A2 adenosine receptors. dntb.gov.uanih.gov |

| [3H]Xanthine Amine Congener ([3H]XAC) | High affinity, high specific activity, low nonspecific binding. nih.govpnas.org | A1 and A2 adenosine receptors. nih.govnih.gov | |

| [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX) | High affinity and selectivity for A1 receptors. d-nb.info | A1 adenosine receptors. d-nb.info |

In Vitro Pharmacological Assays

In vitro assays are crucial for understanding the functional consequences of this compound binding to its target receptors. These assays typically involve measuring changes in cellular signaling pathways following receptor activation or blockade.

Cyclic AMP Accumulation Studies

A primary signaling pathway modulated by adenosine receptors is the adenylyl cyclase system, which is responsible for the production of cyclic AMP (cAMP). Adenosine A1 receptor activation typically inhibits adenylyl cyclase, leading to decreased cAMP levels, while A2 receptor activation stimulates it, causing an increase in cAMP. d-nb.info

This compound has been extensively studied as an antagonist in cAMP accumulation assays. For example, in rat and guinea-pig thymocytes, DPX was found to be a potent antagonist of the NECA (an adenosine analogue)-induced accumulation of cAMP. nih.gov Similarly, in cultured rabbit cortical collecting tubule cells, DPX was shown to inhibit the effects of adenosine analogs on cAMP production. jci.org These studies have been instrumental in characterizing the antagonist properties of DPX at both A1 and A2 adenosine receptors. nih.gov

Intracellular Calcium Signaling Modulation Assays

Adenosine receptor activation can also influence intracellular calcium levels, although this is a more complex and varied response. annualreviews.org Some studies have shown that adenosine receptor activation can lead to a transient rise in intracellular calcium, an effect that can be independent of changes in cAMP levels. annualreviews.org

Fluorescence-based calcium mobilization assays are a common method to study these effects. ionbiosciences.com These assays use fluorescent indicators that change their spectral properties upon binding to calcium, allowing for the measurement of changes in intracellular calcium concentrations. ionbiosciences.com While direct studies focusing solely on the effect of this compound on intracellular calcium signaling are less common, its role as an adenosine receptor antagonist implies its utility in blocking adenosine-mediated calcium responses. For instance, in studies where adenosine agonists induce changes in intracellular calcium, DPX could be used to determine if this effect is mediated by adenosine receptors. annualreviews.org The use of such assays is prevalent in drug discovery for G protein-coupled receptors (GPCRs), the family to which adenosine receptors belong. discoverx.com

In Vivo Preclinical Research Models

In vivo studies in animal models are essential for understanding the physiological and potential therapeutic effects of this compound. While detailed pharmacological profiling is extensive, some studies have explored its effects in living organisms. For instance, research using Xenopus embryos has identified compounds that interfere with developmental processes like angiogenesis and lymphangiogenesis. uni-muenchen.denih.gov In one such study, derivatives of this compound were among the compounds investigated, highlighting its potential application in studying these complex biological processes in a whole-organism context. uni-muenchen.de Furthermore, the reversal of catalepsy in rats by a related xanthine derivative suggests the potential for in vivo therapeutic applications of this class of compounds. researchgate.net

Biological and Physiological Effects of 1,3 Diethyl 8 Phenylxanthine in Research Models

Central Nervous System (CNS) Investigations

1,3-Diethyl-8-phenylxanthine (DPX) is a xanthine (B1682287) derivative that has been instrumental in the characterization of adenosine (B11128) receptors in the central nervous system. Research has established it as a potent antagonist at these receptors, with a notable selectivity for the A2 subtype, although it also acts on A1 receptors. Early studies utilized a tritiated form of DPX, [³H]this compound, as a radioligand to label adenosine receptors in brain membranes, which was a significant step in understanding the distribution and properties of these receptors. dntb.gov.uapnas.org

The binding of this compound and other xanthine analogs to adenosine receptors has been extensively studied to delineate structure-activity relationships. The addition of an 8-phenyl group to the xanthine core was found to considerably increase the antagonist potency at both A1 and A2 adenosine receptors. nih.govwindows.net In comparative studies using various tissues, this compound emerged as a highly potent A2 antagonist, particularly in human platelets, which are a common model for A2 receptor studies. nih.govwindows.net

While effective, [³H]this compound was eventually superseded by other radioligands, such as the xanthine amine congener ([³H]XAC), which offered advantages like higher receptor affinity, lower nonspecific binding, and more favorable hydrophilicity. pnas.orgcapes.gov.br Nevertheless, the foundational research with this compound was crucial for distinguishing different adenosine receptor subtypes in brain tissue. dntb.gov.uaresearchgate.net

Table 1: Comparative Antagonist Potency (Ki values) of Xanthine Derivatives at Adenosine Receptors This table is interactive. You can sort and filter the data.

| Compound | Receptor Subtype | Tissue Model | Ki Value | Reference |

|---|---|---|---|---|

| This compound | A2 | Human Platelets | 0.2 µmol/l | nih.gov |

| Theophylline (B1681296) | A1 | Rat Fat Cells | 170 µmol/l | nih.gov |

| Theophylline | A2 | Human Platelets | 93 µmol/l | nih.gov |

| Caffeine (B1668208) | - | - | - | nih.gov |

| 3-Isobutyl-1-methylxanthine (B1674149) | - | - | - | nih.gov |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine (B1212481) (PACPX) | A1 | Rat Fat Cells, Rat & Bovine Cerebral Cortex | 0.3 - 8.6 nmol/l | nih.gov |

| 8-Phenyltheophylline (B1204217) | A1 | Bovine Brain | ~700x more potent than at A2 | nih.gov |

Adenosine is a key neuromodulator in the central nervous system, primarily exerting inhibitory effects on neuronal activity and neurotransmitter release. iums.ac.ir This inhibition is largely mediated by presynaptic A1 adenosine receptors. iums.ac.irphysiology.org The activation of these G-protein coupled receptors inhibits voltage-dependent calcium channels, which are essential for the synaptic vesicle fusion and subsequent release of neurotransmitters. jneurosci.org

As a competitive antagonist at adenosine receptors, this compound blocks the binding of endogenous adenosine. By doing so, it prevents the A1 receptor-mediated inhibition of neurotransmitter release. pnas.orgiums.ac.ir This antagonism effectively disinhibits the presynaptic terminal, leading to a potential increase in the release of various neurotransmitters, such as glutamate. jneurosci.org Studies have demonstrated that adenosine receptor antagonists can enhance synaptic transmission, suggesting that there is a tonic, or continuous, level of inhibition by endogenous adenosine in brain regions like the hippocampus. physiology.orgjneurosci.org Therefore, the application of an antagonist like this compound can unmask this underlying inhibitory tone and modulate synaptic plasticity.

The neuromodulatory role of adenosine and its receptors has drawn significant interest in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.net These conditions are characterized by progressive neuronal loss, protein misfolding, and neuroinflammation. frontiersin.orgnih.govmdpi.com Adenosine A1 and A2A receptors are both implicated in the pathophysiology of these disorders.

Antagonism of the A1 adenosine receptor is being explored as a potential therapeutic avenue for cognitive deficits associated with complex neurological diseases. researchgate.net Given that this compound acts as an antagonist at A1 receptors, its pharmacological profile aligns with this therapeutic strategy. nih.gov The rationale is that by blocking the inhibitory A1 receptors, antagonists could potentially counteract pathological decreases in neuronal activity and neurotransmitter release, which are features of diseases like Alzheimer's. Similarly, A2A receptor antagonists have emerged as a potential non-dopaminergic treatment for Parkinson's disease. researchgate.net Although research has moved towards developing more selective antagonists for specific receptor subtypes, the foundational work with compounds like this compound helped to establish the therapeutic potential of targeting adenosine receptors in neurodegenerative disorders.

Modulation of Neurotransmitter Release Mechanisms

Cardiovascular System Research

In the cardiovascular system, adenosine receptors play a critical role in regulating heart function, including myocardial contractility. The effects are mediated through different receptor subtypes coupled to distinct signaling pathways. Research using cultured ventricular cells from chick embryos has demonstrated that both A2a and A2b adenosine receptors are linked to the augmentation of cardiac myocyte contractility and the stimulation of cyclic AMP (cAMP). ahajournals.org

In these studies, this compound was used as a selective antagonist for the A2b receptor. ahajournals.org When applied, it caused a more pronounced inhibition of the increase in contractility and cAMP accumulation elicited by non-selective adenosine agonists (like adenosine and NECA) compared to its effect on responses stimulated by an A2a-selective agonist (CGS21680). ahajournals.org This differential inhibition provided strong evidence for the co-existence and functional coupling of both A2a and A2b receptors to the same response pathway in heart cells. ahajournals.org The findings highlight that the A2b receptor, when activated, contributes significantly to the positive inotropic (contractility-enhancing) effects and the rise in intracellular cAMP levels in cardiomyocytes. ahajournals.org

Table 2: Effect of this compound (DPX) on Agonist-Induced Myocardial Contractility and cAMP Response This table is interactive. You can sort and filter the data.

| Agonist | Antagonist | Observed Effect on Contractility | Observed Effect on cAMP Response | Reference |

|---|---|---|---|---|

| Adenosine or NECA (A2a/A2b Agonist) | This compound (A2b Antagonist) | Pronounced inhibition of contractility increase | Pronounced inhibition of cAMP increase | ahajournals.org |

| CGS21680 (A2a-selective Agonist) | This compound (A2b Antagonist) | Less pronounced inhibition of contractility increase | Less pronounced inhibition of cAMP increase | ahajournals.org |

Cardiac remodeling refers to the changes in the heart's size, shape, and function that can occur after an injury such as a myocardial infarction or in response to chronic pressure overload. scielo.br This process often involves cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis, which can ultimately lead to heart failure. nih.govijbs.com Research indicates that adenosine receptors are involved in these pathological processes. ahajournals.org

Studies investigating the role of different adenosine receptor subtypes in cardiac remodeling have utilized selective antagonists. In a rat model of myocardial infarction, the administration of an adenosine analogue was found to inhibit the hypertrophy of cardiomyocytes. ahajournals.org This beneficial effect was abolished by the co-administration of this compound (identified in the study as a selective A1 antagonist), but not by antagonists of other adenosine receptor subtypes. ahajournals.org This finding specifically implicates the A1 adenosine receptor in mediating the anti-hypertrophic effects of adenosine in the context of post-infarction remodeling. By blocking this pathway, this compound prevented the protective effect, thereby highlighting the role of A1 receptor signaling in the complex pathophysiology of cardiac hypertrophy. ahajournals.org

Impact on Myocardial Contractility and Associated Cyclic AMP Pathways

Renal System Investigations

The influence of this compound on the renal system has been a subject of scientific inquiry, particularly concerning its interaction with adenosine receptors and its impact on tubular functions.

Research has identified the presence of A2-adenosine receptors in the papilla of the human kidney, which are coupled to adenylate cyclase. In studies on homogenates of human renal papillae, the activity of adenylate cyclase was stimulated by various adenosine agonists. The compound this compound has been instrumental in characterizing these receptors. It acts as a competitive antagonist at these A2-adenosine receptors. nih.govnih.gov

In comparative studies, this compound was found to be a more potent antagonist than other xanthine derivatives, such as 8-phenyltheophylline. Specifically, it was demonstrated to be approximately 10 times more potent than 8-phenyltheophylline in antagonizing the effects of adenosine agonists in the human renal papilla. nih.govnih.gov This characteristic makes it a valuable tool for differentiating and studying the A2-adenosine receptor subtype in renal tissue. The antagonist potency of this compound in the human renal papilla is similar to that observed in the renal papillae of rats, indicating a likeness in the adenosine receptor characteristics between these species. nih.gov

Table 1: Antagonistic Activity of Xanthine Derivatives at A2-Adenosine Receptors in Human Renal Papilla

| Compound | Role | Relative Potency |

|---|---|---|

| This compound | Competitive Antagonist | ~10 times more potent than 8-phenyltheophylline |

Investigations using in vitro models, such as the isolated perfused rat kidney and cultured opossum kidney cells which resemble the proximal tubule, have shed light on the effects of this compound on renal tubular function. In these models, this compound, also referred to as DPX, has been shown to be a potent inhibitor of renal proximal tubular cell phosphodiesterase. This inhibition of phosphodiesterase may account for some of its effects on renal function, including diuresis.

The data from these studies suggest that certain xanthines at diuretic concentrations act as powerful inhibitors of phosphodiesterase in the renal proximal tubule. This action on a key enzyme in cellular signaling pathways highlights a mechanism through which this compound can modulate renal tubular function.

Characterization of Adenosine Receptors in Renal Papilla

Immunological and Inflammatory System Research

The xanthine derivative this compound has also been studied in the context of the immunological and inflammatory systems, with research focusing on its effects on immune cells and the broader anti-inflammatory potential of its chemical class.

Studies on rat and guinea-pig thymocytes have demonstrated that this compound can act as an antagonist to adenosine receptor-stimulated cyclic adenosine 3',5'-monophosphate (cAMP) accumulation. nih.gov The accumulation of cAMP in thymocytes was induced by stable adenosine analogues like adenosine 5'-N-ethylcarboxamide (NECA). nih.gov

In these studies, this compound was the most potent antagonist among several tested xanthines, which also included 8-phenyl-theophylline, theophylline, and caffeine. nih.gov This potent antagonism of NECA-induced cAMP accumulation indicates that this compound interferes with the signal transduction pathways in thymocytes that are mediated by A2-subtype adenosine receptors. nih.gov The order of potency of the xanthine derivatives in thymocytes was found to be nearly identical to that in other systems where A1-subtype receptors are present, suggesting a lack of discrimination between A1- and A2-receptor-mediated actions for the tested xanthines. nih.gov

Table 2: Potency Order of Xanthine Derivatives as Antagonists of NECA-induced cAMP Accumulation in Thymocytes

| Rank of Potency | Compound |

|---|---|

| 1 (Most Potent) | This compound |

| 2 | 8-Phenyl-theophylline |

| 3 | IBMX = 8-p-sulphophenyltheophylline = Verrophylline |

| 4 | Theophylline |

| 5 | Caffeine |

| 6 | Enprofylline (B1671344) |

| 7 | Theobromine |

Xanthine derivatives, as a class of compounds, are recognized for their anti-inflammatory effects. nih.govacs.orgmdpi.comashpublications.org These effects are often attributed to their roles as adenosine receptor antagonists, phosphodiesterase inhibitors, and histone deacetylase inducers. nih.gov The anti-inflammatory properties of well-known methylxanthines like theophylline and pentoxifylline (B538998) have been documented in the context of various inflammatory conditions. nih.gov Theophylline, for instance, has a history of use in asthma therapy for its bronchodilator and anti-inflammatory actions. nih.govmdpi.com

Research has shown that various synthetic xanthine derivatives can reduce inflammatory edema, with some compounds exhibiting effects comparable to or greater than theophylline. acs.org The anti-inflammatory potential of xanthine derivatives is a broad area of investigation, with studies exploring their efficacy in conditions such as inflammatory bowel disease, rheumatoid arthritis, and asthma. nih.gov A novel area of research is the inhibition of mammalian chitinases by methylxanthine derivatives, which may contribute to their anti-inflammatory effects. nih.gov

Effects on Thymocyte Function and Signal Transduction

Respiratory System Research

In the context of respiratory system research, studies have explored the potential of xanthine derivatives as bronchospasmolytic agents. A study investigating a series of 1,3-dipropyl-8-phenyl substituted xanthine derivatives reported on their bronchospasmolytic activity. nih.gov These compounds were evaluated for their binding affinities at different adenosine receptor subtypes (A1, A2A, A2B, and A3) and their in vivo effectiveness against histamine (B1213489) aerosol-induced asthma in guinea pigs. nih.gov The findings indicated that the synthesized compounds showed varied binding affinities, with a majority displaying a preference for the A2A receptor subtype. nih.gov This line of research suggests that modifications to the 8-phenylxanthine (B3062520) scaffold can yield compounds with significant bronchospasmolytic properties, highlighting a potential therapeutic application for this class of molecules in respiratory diseases. nih.gov

Bronchospasmolytic Activity Observed in Related Xanthine Derivatives

Xanthine and its derivatives are a class of compounds known for a variety of pharmacological effects, including the reduction of inflammation and bronchospasm in asthmatic conditions. biointerfaceresearch.com While research on the specific bronchospasmolytic activity of this compound is limited in the provided context, numerous studies have demonstrated this effect in structurally related xanthine derivatives. nih.govexlibrisgroup.comresearchgate.net

The general mechanism for the bronchospasmolytic action of many xanthines is associated with their ability to act as adenosine receptor antagonists. biointerfaceresearch.com Histamine is a key mediator in provoking bronchoconstriction in bronchial asthma attacks. researchgate.net Xanthine derivatives have been shown to provide significant protection against histamine aerosol-induced bronchospasm in animal models like guinea pigs. nih.govnih.gov

For instance, a series of synthesized 1,3-dipropyl-8-phenyl substituted xanthine derivatives displayed good in vivo bronchospasmolytic activity against histamine-induced asthma. nih.gov Similarly, studies on novel 8-(p-substituted-phenyl/benzyl)xanthines found that they produced potent bronchospasmolytic effects. exlibrisgroup.com The nature of the substituent at the para-position of the 8-phenyl group was observed to significantly affect the bronchospasmolytic properties. exlibrisgroup.com Another study highlighted that replacing or varying a substituted proline ring at the 8th-position of the xanthine molecule could lead to a reduction in bronchospasmolytic effects. nih.gov These findings underscore the therapeutic potential of the xanthine scaffold in addressing respiratory conditions characterized by bronchoconstriction. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (DPX) |

| 1,3-dipropyl-8-(2-amino-4-chlorophenyl)xanthine (PACPX) |

| 8-Phenyltheophylline |

| Adenosine |

| Alloxazine |

| CGS21680 (2-[4-(2-carboxyethyl)phenylethylamino]-5′-N-ethylcarboxamidoadenosine) |

| Caffeine |

| Diprophylline |

| Etofylline |

| Histamine |

| N-ethyladenosine-5′-uronic acid (NECA) |

| Pentoxifylline |

| Proxyfylline |

| Theophylline |

| Xanthine |

Q & A

Basic Research Questions

Q. What is the primary pharmacological role of 1,3-diethyl-8-phenylxanthine in adenosine receptor studies?

- Methodological Answer : this compound (DPX) is a non-selective adenosine receptor antagonist, primarily targeting A₁ and A₂ subtypes. It is commonly used in competitive binding assays to assess receptor occupancy. For example, in cAMP inhibition studies, DPX (50 µM) antagonizes adenosine-induced effects by blocking receptor activation. Researchers should pair it with radiolabeled agonists like [³H]CHA (A₁) or measure cAMP accumulation in cell-based assays to quantify antagonism .

Q. How is this compound typically incorporated into experimental designs for receptor characterization?

- Methodological Answer : DPX is employed in dose-response experiments to calculate pA₂ values (a measure of antagonist potency). For instance, in human mast cell studies, DPX’s pA₂ of 5.2 against NECA (A₂ agonist) was determined using Schild regression analysis. Researchers should use triplicate measurements and standardized receptor preparations to minimize variability. Data interpretation must account for DPX’s low water solubility; dissolving it in tetraphenyl boronate (0.3%) improves stability .

Q. What synthetic strategies are used to prepare xanthine derivatives structurally related to this compound?

- Methodological Answer : While DPX’s exact synthesis is not detailed here, analogs are synthesized via hydrazine-mediated reactions. For example, 8-hydrazinemethylxanthines are refluxed with aldehydes/ketones in aqueous dioxane (Method A, Fig. 1). Key steps include nucleophilic substitution at the 8-position and purification via recrystallization. Researchers should validate structures using ¹H NMR (e.g., aromatic proton multiplets at 6.42–7.08 ppm) and elemental analysis .

Advanced Research Questions

Q. How can structural modifications enhance the selectivity of this compound for adenosine A₂B receptors?

- Methodological Answer : Introducing para-substituted anilides on the xanthine scaffold improves A₂B selectivity. For instance, replacing the 1,3-diethyl groups with dipropyl and adding a p-cyanoanilide moiety (Compound 27) achieves a Kᵢ of 1.97 nM at A₂B receptors with 400-fold selectivity over A₁. Researchers should perform binding assays across receptor subtypes (A₁, A₂A, A₂B, A₃) using recombinant HEK-293 cells and validate with functional assays like calcium mobilization .

Q. What experimental challenges arise from the low specific activity of this compound in radioligand studies, and how can they be mitigated?

- Methodological Answer : DPX’s low specific activity limits its utility as a radioligand. To address this, researchers synthesize iodinated derivatives (e.g., 125I-labeled 8-phenylxanthines) with terminal aryl amines. These derivatives exhibit Kᴅ values of 1–1.25 nM at A₁ receptors. Methodological considerations include using high-salt buffers (e.g., 150 mM NaCl) to reduce nonspecific binding and cross-validating results with functional endpoints like cAMP inhibition .

Q. How should researchers resolve contradictions in DPX’s antagonistic efficacy across different studies?

- Methodological Answer : Discrepancies (e.g., DPX’s failure to inhibit adenosine-enhanced mediator release in vs. efficacy in ) may stem from assay-specific factors. Researchers should:

- Compare ionic strength: High NaCl increases DPX’s A₁ affinity but not A₂.

- Use orthogonal assays (e.g., calcium flux for A₂B vs. cAMP for A₂A).

- Test DPX alongside selective antagonists (e.g., 8-PT for A₁) to isolate receptor contributions .

Q. Why does this compound exhibit divergent effects in genetic screens compared to structurally similar xanthines?

- Methodological Answer : In yeast GFP expression screens, DPX did not alter TIF1p/TIF2p activity, unlike 8-cyclopentyl-1,3-dimethylxanthine. This highlights compound-specific interactions beyond adenosine receptor antagonism. Researchers should perform molecular docking to identify off-target binding and validate findings with knockout models. Structural comparisons (e.g., ethyl vs. cyclopentyl groups) guide hypothesis generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.